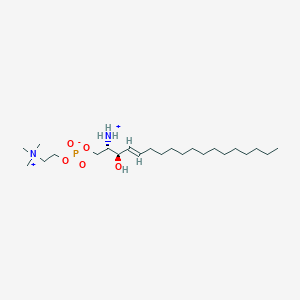

2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylammonio)ethyl phosphate

Description

Properties

IUPAC Name |

(2-amino-3-hydroxyoctadec-4-enyl) 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49N2O5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)22(24)21-30-31(27,28)29-20-19-25(2,3)4/h17-18,22-23,26H,5-16,19-21,24H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSPVFPBBFMBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OCC[N+](C)(C)C)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49N2O5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40274460 | |

| Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1670-26-4 | |

| Record name | 2-Amino-3-hydroxyoctadec-4-en-1-yl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Catabolism of Sphingosylphosphorylcholine

Enzymatic Pathways of Sphingosylphosphorylcholine Production

The primary and most well-documented pathway for the generation of sphingosylphosphorylcholine involves the enzymatic modification of sphingomyelin (B164518). However, evidence also suggests the existence of other, less characterized, biosynthetic routes.

The principal pathway for sphingosylphosphorylcholine (SPC) production is through the action of sphingomyelin deacylase. mdpi.commdpi.com This enzyme catalyzes the hydrolysis of the N-acyl linkage in sphingomyelin, releasing a fatty acid and yielding SPC. mdpi.comresearchgate.net This enzymatic activity has been identified as a key factor in conditions such as atopic dermatitis, where elevated levels of sphingomyelin deacylase lead to a deficiency in ceramides (B1148491). mdpi.comresearchgate.netcapes.gov.br In fact, research has shown that sphingomyelin deacylase activity is significantly higher in the skin of atopic dermatitis patients compared to healthy individuals. mdpi.comcapes.gov.br The enzyme has been purified and characterized, revealing its identity as the β-subunit of acid ceramidase. researchgate.net This discovery has provided significant insight into the molecular mechanisms underlying ceramide deficiency in certain skin disorders. researchgate.net

Sphingomyelin Deacylase-Mediated Synthesis from Sphingomyelin

Degradation Pathways of Sphingosylphosphorylcholine

The breakdown of sphingosylphosphorylcholine is crucial for terminating its signaling activities and for the synthesis of other important bioactive lipids. This degradation is primarily carried out by specific hydrolases.

Autotaxin (ATX), an enzyme with lysophospholipase D activity, is a key player in the catabolism of sphingosylphosphorylcholine (SPC). plos.orgnih.govaacrjournals.orgresearchgate.net ATX hydrolyzes SPC to produce sphingosine-1-phosphate (S1P), another potent signaling lipid. nih.govaacrjournals.orgresearchgate.net This reaction has a substrate (SPC) Km of 0.23 ± 0.07 mM under migration assay conditions. nih.govaacrjournals.orgresearchgate.net Although this conversion is not considered the primary route for S1P production, it represents a significant pathway for SPC degradation and the generation of a distinct bioactive molecule. mdpi.com The catalytic efficiency of ATX for SPC hydrolysis is lower than for its preferred substrate, lysophosphatidylcholine (B164491) (LPC); however, the biological effects of S1P are observed at much lower concentrations than those of lysophosphatidic acid (LPA), the product of LPC hydrolysis. aacrjournals.org

Certain bacterial enzymes, specifically phospholipase C (PLC) and sphingomyelinase, have been shown to hydrolyze sphingosylphosphorylcholine (SPC). biorxiv.orgasm.orgnih.gov For instance, the sphingomyelinase from Pseudomonas sp. strain TK4 can hydrolyze SPC, although less efficiently than its primary substrate, sphingomyelin. asm.org Similarly, human neutral sphingomyelinases, nSMase1 and nSMase2, are also capable of hydrolyzing SPC. mdpi.comnih.gov This activity suggests a role for these enzymes in modulating SPC levels, particularly in the context of bacterial infections where such enzymes are secreted as virulence factors. asm.orgebi.ac.uk The ability of these enzymes to act on SPC highlights a potential intersection between host lipid metabolism and microbial pathogenicity.

Autotaxin-Mediated Hydrolysis to Sphingosine-1-Phosphate

Regulation of Endogenous Sphingosylphosphorylcholine Levels in Biological Systems

The endogenous levels of sphingosylphosphorylcholine (SPC) are carefully regulated and can be altered in various physiological and pathological states. Under normal conditions, SPC is found at low concentrations in the blood, with levels around 50 nM in plasma and 130 nM in serum. nih.gov However, increased levels of SPC have been observed in several diseases, including Niemann-Pick disease, metabolic syndrome, ovarian cancer, and atopic dermatitis. mdpi.comresearchgate.netsemanticscholar.orgresearchgate.net For example, in patients with metabolic syndrome, plasma SPC levels are significantly elevated compared to healthy individuals. plos.orgsemanticscholar.orgresearchgate.net This increase is often associated with altered levels of other lipids, such as a decrease in sphingosine-1-phosphate (S1P). plos.org The regulation of SPC levels is complex, involving the activities of synthesizing enzymes like sphingomyelin deacylase and degrading enzymes such as autotaxin. mdpi.commdpi.comcapes.gov.br The balance between these enzymatic activities ultimately determines the concentration of SPC in tissues and circulation, thereby influencing its biological effects.

Cellular and Molecular Mechanisms of Sphingosylphosphorylcholine Action

Sphingosylphosphorylcholine Receptor Interactions and Ligand-Mediated Signaling

SPC's effects are mediated through its interaction with specific proteins on the cell surface and within the cell. These interactions trigger signaling cascades that influence cellular behavior.

A significant portion of SPC's signaling is initiated by its binding to G protein-coupled receptors (GPCRs) on the cell membrane. This interaction activates intracellular signaling pathways that control various cellular functions.

Due to its structural similarity to sphingosine-1-phosphate (S1P), SPC can interact with several S1P receptor subtypes, although with different affinities and functional outcomes. frontiersin.org S1PR1, S1PR2, and S1PR3 are all expressed in various tissues and are involved in diverse physiological and pathological processes. mdpi.com

S1PR1: While S1PR1 is a primary receptor for S1P, its interaction with SPC is less direct. uj.edu.pl Studies have shown that SPC does not induce the internalization of S1PR1, a typical sign of receptor activation, suggesting it may not be a direct agonist for this receptor subtype. frontiersin.org S1PR1 is known to couple exclusively to the Gαi protein, which leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events. mdpi.comuj.edu.pl

S1PR2: S1PR2 is a more promiscuous receptor, coupling to Gαi, Gαq, and Gα12/13 proteins. mdpi.comuj.edu.plmdpi.com This allows it to activate a wider range of signaling pathways, including those involved in cell migration and smooth muscle contraction. plos.org In some contexts, the effects of S1P are pro-atherosclerotic when mediated through S1PR2. uj.edu.pl

S1PR3: SPC has been shown to exert inhibitory effects on plasma cell differentiation through S1PR3 signaling. frontiersin.org This effect was blocked by S1PR3 antagonists, indicating a crucial role for this receptor. frontiersin.org Like S1PR2, S1PR3 couples to Gαi, Gαq, and Gα12/13, contributing to its diverse functional roles. mdpi.comuj.edu.plmdpi.com

Table 1: S1PR Subtype Characteristics and Interaction with Sphingosylphosphorylcholine

| Receptor | G Protein Coupling | Known Functions | Interaction with SPC |

|---|---|---|---|

| S1PR1 | Gαi mdpi.comuj.edu.pl | Immune cell trafficking, vascular development mdpi.comuj.edu.pl | Does not appear to be a direct agonist; does not induce receptor internalization. frontiersin.org |

| S1PR2 | Gαi, Gαq, Gα12/13 mdpi.comuj.edu.plmdpi.com | Regulation of endothelial barrier, smooth muscle contraction mdpi.complos.org | Can mediate SPC-induced effects. |

| S1PR3 | Gαi, Gαq, Gα12/13 mdpi.comuj.edu.plmdpi.com | Inhibition of plasma cell differentiation frontiersin.org | Acts as a functional receptor for SPC in inhibiting plasma cell differentiation. frontiersin.org |

Several orphan GPCRs, for which the endogenous ligands were initially unknown, have been identified as potential receptors for SPC. However, the nature of these interactions has been a subject of ongoing research and re-evaluation.

GPR3 and GPR12: These receptors are constitutively active, meaning they can signal without a ligand. mdpi.com Both S1P and SPC have been reported to act as ligands for GPR3 and GPR12. mdpi.com GPR12, in particular, has been described as a high-affinity receptor for SPC. frontiersin.org However, conclusive evidence of a direct binding interaction is still being investigated. frontiersin.org

GPR4 and OGR1: GPR4 was initially identified as a high-affinity receptor for SPC and a lower-affinity receptor for lysophosphatidylcholine (B164491) (LPC). nih.gov It shares significant sequence homology with OGR1. nih.gov OGR1 was also initially reported as a receptor for SPC but was later found to be a proton-sensing GPCR. mdpi.com Interestingly, SPC can antagonize the proton-sensing activity of OGR1. mdpi.com

Table 2: Orphan GPCRs and their Re-evaluated Interaction with Sphingosylphosphorylcholine

| Orphan GPCR | Initial Finding | Re-evaluation |

|---|---|---|

| GPR3 | Identified as a receptor for SPC and S1P. mdpi.com | Constitutively active receptor; SPC can act as a ligand. mdpi.com |

| GPR4 | High-affinity receptor for SPC and lower-affinity for LPC. nih.gov | Confirmed as a receptor for both SPC and LPC, mediating cellular functions like chemotaxis and DNA synthesis. nih.gov |

| GPR12 | Reported as a high-affinity receptor for SPC. frontiersin.org | Constitutively active receptor; SPC can act as a ligand, but direct binding is still under investigation. mdpi.comfrontiersin.org |

| OGR1 | Initially reported as a ligand for SPC. mdpi.com | Re-evaluated as a proton-sensing GPCR; SPC can antagonize its proton-sensing function. mdpi.com |

Beyond cell surface receptors, SPC can also directly interact with proteins inside the cell, influencing their function and downstream signaling pathways.

Calmodulin (CaM) is a ubiquitous intracellular calcium sensor that plays a critical role in calcium signaling. portlandpress.com SPC has been identified as a novel endogenous inhibitor of CaM. portlandpress.comnih.gov

Direct Binding: SPC binds selectively to both the calcium-free (apo-CaM) and calcium-bound forms of CaM. portlandpress.comnih.gov This binding has been confirmed through various techniques, including fluorescence spectroscopy and surface plasmon resonance. portlandpress.com The crystal structure of the SPC-CaM complex reveals that SPC occupies the hydrophobic binding pocket on CaM, the same site where CaM's target proteins typically bind. researchgate.netrcsb.org

Functional Inhibition: By binding to this site, SPC competitively inhibits the interaction of CaM with its target proteins. researchgate.net This has been demonstrated by showing that SPC can dissociate the complex between CaM and a model target peptide, melittin. portlandpress.com Functionally, SPC has been shown to inhibit the Ca2+/CaM-dependent activity of enzymes like phosphodiesterase and calcineurin. nih.gov

Ryanodine (B192298) receptors (RyRs) are calcium channels located on the sarcoplasmic/endoplasmic reticulum that are crucial for calcium release. nih.govnih.gov SPC's regulation of RyRs is complex, involving both CaM-dependent and independent pathways. nih.govnih.gov

Calmodulin-Dependent Mechanism: Since CaM is a known regulator of RyRs, SPC's ability to inhibit CaM provides an indirect mechanism for modulating RyR activity. nih.govnih.gov SPC can displace Ca2+-bound CaM from the intact RyR1, which would be expected to relieve the inhibitory effect of CaM on the channel. nih.govnih.gov

Intracellular Target Proteins and Direct Binding Mechanisms

Interaction with Membrane Lipid Rafts

Sphingosylphosphorylcholine is recognized as a signaling molecule that can act through G protein-coupled receptors or by modulating membrane lipid rafts. nih.gov Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, such as sphingomyelin (B164518). wikipedia.org These domains serve as organizing centers for signal transduction molecules, influencing processes like membrane protein trafficking and neurotransmission. wikipedia.org

The formation of lipid rafts is driven by the preferential interactions between cholesterol and sphingolipids, leading to a more ordered and tightly packed liquid-ordered (Lo) phase compared to the surrounding liquid-disordered (Ld) bilayer. wikipedia.orgmdpi.com Cholesterol plays a crucial role by filling the voids between the bulky head groups of sphingolipids, thereby stabilizing these microdomains. mdpi.complos.org The unique composition of lipid rafts, with a 3 to 5-fold higher concentration of cholesterol and about 50% more sphingomyelin than the surrounding plasma membrane, facilitates the clustering of specific proteins and receptors. wikipedia.org

SPC's interaction with lipid rafts is implicated in various cellular processes. For instance, SPC can induce endocytosis through a lipid raft-mediated pathway. nih.gov This interaction can also influence the activity of membrane-associated proteins. In lung cancer cells, SPC has been shown to regulate the phosphorylation and reorganization of keratin (B1170402) 8 by affecting the expression of protein phosphatase 2A through interactions involving caveolin-1, a key component of caveolae, a type of lipid raft. mdpi.com

Table 1: Key Components and Characteristics of Membrane Lipid Rafts

| Component/Characteristic | Description |

| Primary Lipids | Cholesterol, Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) |

| Phase State | Liquid-ordered (Lo) phase, more rigid and tightly packed |

| Function | Act as signaling platforms, regulate protein trafficking, and mediate cellular processes like endocytosis |

| Interaction with SPC | SPC can modulate raft-dependent processes such as endocytosis and protein phosphorylation |

Intracellular Signal Transduction Cascades Activated by Sphingosylphosphorylcholine

Upon interaction with cells, Sphingosylphosphorylcholine triggers a cascade of intracellular signaling events, playing a pivotal role in regulating various cellular functions. These cascades often involve the mobilization of calcium, activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, and engagement of the PI3K/Akt/mTOR signaling axis.

Calcium Signaling and Intracellular Calcium Mobilization

A well-documented effect of SPC is its ability to induce a rapid and significant increase in the intracellular calcium concentration ([Ca2+]i). nih.govnih.govsemanticscholar.org This mobilization of calcium is a critical component of its signaling mechanism and has been observed in a variety of cell types, including airway epithelial cells, synaptosomes, and fibroblasts. nih.govnih.govsemanticscholar.org

The primary source of the SPC-induced calcium surge is the release from intracellular stores, such as the endoplasmic reticulum and mitochondria. mdpi.com Studies in porcine aortic smooth muscle cells have shown that SPC stimulates the generation of inositol (B14025) 1,4,5-trisphosphate (IP3), a key second messenger that triggers calcium release from the endoplasmic reticulum. nih.gov This effect is sensitive to pertussis toxin, indicating the involvement of a Gi/o protein-coupled receptor. nih.gov

However, the exact mechanism of calcium release can be complex and may vary between cell types. In human airway epithelial cells, while SPC does induce the formation of inositol phosphates, the mobilization of calcium is almost completely inhibited by pertussis toxin, whereas inositol phosphate (B84403) production is only partially reduced. nih.govnih.gov This suggests that other pathways may be involved. One proposed mechanism is that phospholipase C-derived diacylglycerol is converted to phosphatidic acid, which is then hydrolyzed by phospholipase A2 to produce lysophosphatidic acid, an intracellular messenger that can release calcium from internal stores. nih.govnih.gov

Interestingly, in permeabilized cells where the plasma membrane is made permeable, SPC itself fails to directly evoke calcium release from intracellular stores, further supporting the idea that its effect is mediated by intracellular messengers. nih.govnih.gov The SPC-induced increase in [Ca2+]i is often dependent on this release from internal stores, as the effect can be blocked by thapsigargin, an inhibitor of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump. nih.gov

Table 2: Factors Involved in SPC-Induced Calcium Mobilization

| Factor | Role in SPC-Induced Calcium Signaling | Cell Type/Context | Citation |

| Pertussis Toxin | Inhibits SPC-induced [Ca2+]i increase and IP3 generation | Porcine Aortic Smooth Muscle Cells, Human Airway Epithelial Cells | nih.govnih.govnih.gov |

| U-73122 (PLC inhibitor) | Blocks SPC-induced MAPK activation, which is dependent on [Ca2+]i increase | Porcine Aortic Smooth Muscle Cells | nih.gov |

| Thapsigargin | Blocks SPC-induced MAPK activation by inhibiting refilling of intracellular Ca2+ stores | Porcine Aortic Smooth Muscle Cells | nih.gov |

| Lysophosphatidic Acid | Proposed intracellular messenger that releases Ca2+ from internal stores | Human Airway Epithelial Cells | nih.govnih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Sphingosylphosphorylcholine is a potent activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade in various cell types, including cardiac myocytes, smooth muscle cells, and fibroblasts. nih.govahajournals.orgphysiology.org The MAPK pathway is a crucial signaling route that regulates a wide range of cellular processes such as cell growth, differentiation, and apoptosis.

In neonatal rat cardiac myocytes, SPC stimulation leads to increased phosphorylation and enzyme activity of MAPK, contributing to a hypertrophic growth response. ahajournals.org This activation is attenuated by the MAPK kinase (MEK) inhibitor PD98059, highlighting the direct involvement of the MAPK cascade. ahajournals.org Similarly, in porcine aortic smooth muscle cells, SPC stimulates MAPK activation, which is linked to DNA synthesis. nih.gov

The activation of MAPK by SPC is often mediated through a pertussis toxin-sensitive G protein, suggesting the involvement of a Gi-coupled receptor. ahajournals.orgphysiology.org Furthermore, the SPC-induced MAPK activation is dependent on an increase in intracellular calcium, as it is blocked by inhibitors of phospholipase C and the intracellular Ca2+-ATPase. nih.govphysiology.org

A key downstream component of the MAPK pathway modulated by SPC is the Extracellular signal-Regulated Kinase (ERK). SPC has been shown to induce the phosphorylation and activation of ERK1/2 (also known as p44/42 MAPK) in multiple cell lines. ahajournals.orgkyoto-u.ac.jp

In neonatal rat cardiac myocytes, SPC stimulates the threonine/tyrosine phosphorylation of both p44 and p42 ERK isoforms. ahajournals.org This activation is a critical step in the SPC-induced hypertrophic response. ahajournals.org In monocytic cell lines, SPC enhances the Raf/MEK/ERK signaling pathway, which is associated with macrophagic differentiation. kyoto-u.ac.jp The activation of ERK by SPC can occur through both GPR4-dependent and independent pathways. nih.gov For instance, in endothelial cells, while SPC-induced Akt activation requires the GPR4 receptor, ERK activation can proceed independently of it. nih.gov

In addition to the ERK pathway, SPC also influences the activity of another branch of the MAPK family, the c-Jun N-terminal kinase (JNK). In human adipose tissue-derived mesenchymal stem cells (hADSCs), SPC stimulates proliferation through the activation of the JNK pathway. nih.gov This effect is mediated by a pertussis toxin-sensitive G protein and phospholipase C. nih.gov The specific inhibitor of JNK, SP600125, completely prevents SPC-induced proliferation in these cells. nih.gov

Furthermore, in pancreatic and gastric cancer cells, MEK/ERK and JNK signaling pathways are involved in SPC-induced phosphorylation and reorganization of keratin 8, which enhances cell migration. mdpi.com SPC treatment of PANC-1 cells leads to the activation of JNK, which then interacts with transglutaminase-2, resulting in keratin reorganization. mdpi.com SPC has also been shown to increase the DNA-binding activity of the transcription factor AP-1, of which c-Jun is a primary component, suggesting a link between SPC signaling and gene expression. nih.govpnas.org

Extracellular Signal-Regulated Kinase (ERK) Modulation

PI3K/Akt/mTOR Signaling Axis Engagement

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is another major intracellular cascade engaged by Sphingosylphosphorylcholine. This pathway is central to regulating cell growth, proliferation, survival, and metabolism. mdpi.com

In monocytic U937 cells, SPC activates the PI3K/Akt signaling pathway via a pertussis toxin-sensitive Gi/o protein. kyoto-u.ac.jp This activation is demonstrated by the increased phosphorylation of Akt. kyoto-u.ac.jp Similarly, in lung cancer cell lines, SPC induces the binding of RhebL1 to Akt1, leading to the activation of Akt1. nih.gov This activation is crucial for SPC-induced keratin phosphorylation, reorganization, migration, and invasion. nih.gov

The activation of Akt by SPC can further lead to the stimulation of mTOR, a downstream effector in the PI3K/Akt pathway. nih.gov In Mel-Ab cells, SPC induces the phosphorylation of both Akt and mTOR. nih.gov The mTOR signaling pathway is implicated in the hypopigmentation effects of SPC in these cells. nih.gov The engagement of the PI3K/Akt/mTOR axis by SPC highlights its role as a multifaceted signaling molecule capable of influencing a wide array of fundamental cellular processes.

RhoA/Rho-kinase Pathway in Cellular Responses

Sphingosylphosphorylcholine (SPC) has been identified as a significant activator of the RhoA/Rho-kinase (ROCK) signaling pathway, which is crucial in various cellular processes, including stress fiber formation, cell differentiation, and smooth muscle contraction. mdpi.comahajournals.org The activation of this pathway by SPC is implicated in both physiological and pathological responses.

In fibroblasts, SPC induces the formation of stress fibers through a signaling cascade involving the tyrosine kinase Fyn and the subsequent activation of RhoA and ROCK. mdpi.com This pathway is also central to the SPC-induced differentiation of human adipose tissue-derived mesenchymal stem cells (hADSCs) into smooth muscle-like cells. ahajournals.org This differentiation is characterized by the expression of α-smooth muscle actin (α-SMA) and is dependent on both the RhoA/Rho kinase pathway and transforming growth factor-β1 (TGF-β1)/Smad2 signaling. ahajournals.orgresearchgate.net The process involves the nuclear translocation of Myocardin-Related Transcription Factor-A (MRTF-A), a key regulator of smooth muscle cell-specific gene expression, which is prompted by RhoA/ROCK-mediated actin polymerization. ahajournals.org

Furthermore, the RhoA/ROCK pathway is a key player in the Ca²⁺ sensitization of vascular smooth muscle contraction induced by SPC. oup.comoup.com In coronary arteries, SPC triggers a sustained contraction by activating the RhoA/ROCK pathway, leading to the phosphorylation of the myosin phosphatase target subunit (MYPT1). oup.comoup.com This phosphorylation inhibits myosin light chain phosphatase, thereby increasing the phosphorylation of the myosin light chain and enhancing the contractile force at a given intracellular calcium concentration. oup.com This mechanism of Ca²⁺ sensitization is a distinguishing feature of SPC's action in the vasculature compared to other related lipids. oup.comoup.com Notably, ROCK can also be directly activated by SPC, in addition to its activation via the active GTP-bound form of RhoA. tandfonline.com

| Cell Type | SPC-Induced Response | Key Mediators | Outcome |

| Fibroblasts | Stress Fiber Formation | Fyn, RhoA, ROCK | Cytoskeletal rearrangement |

| Human Mesenchymal Stem Cells | Differentiation into Smooth Muscle-like Cells | RhoA, ROCK, MRTF-A | Expression of smooth muscle markers |

| Vascular Smooth Muscle | Contraction and Ca²⁺ Sensitization | RhoA, ROCK, MYPT1 | Increased vascular tone |

Protein Kinase C-Dependent and -Independent Pathways

Sphingosylphosphorylcholine exerts its diverse cellular effects through signaling pathways that can be both dependent on and independent of Protein Kinase C (PKC). nih.govahajournals.org This duality allows for a complex regulation of cellular responses such as proliferation and hypertrophic growth.

In Swiss 3T3 fibroblasts, SPC's mitogenic effect is partially mediated by PKC. nih.govsemanticscholar.orgrupress.org This is evidenced by the fact that downregulation of PKC through prolonged exposure to phorbol (B1677699) esters reduces, but does not completely abolish, SPC-stimulated DNA synthesis. nih.govsemanticscholar.orgrupress.org SPC can potentiate the mitogenic effects of PKC activators, although it does not directly compete with phorbol esters for binding to PKC. nih.govsemanticscholar.orgnih.gov

Similarly, in rat neonatal cardiac myocytes, SPC induces hypertrophic growth responses through both PKC-dependent and PKC-independent signaling. ahajournals.org The involvement of PKC is demonstrated by the partial inhibition of SPC-induced increases in cell size by the PKC inhibitor calphostin C. ahajournals.org However, a significant portion of the response remains, indicating the activation of parallel, PKC-independent pathways. ahajournals.org

The activation of mitogen-activated protein kinase (MAPK) by SPC can also proceed through both PKC-dependent and -independent mechanisms. In some cellular contexts, SPC-induced MAPK activation is sensitive to PKC inhibitors, while in others, it is largely independent of PKC activation. ahajournals.orgphysiology.orgresearchgate.net For instance, in Swiss 3T3 cells, SPC-induced tyrosine phosphorylation of focal adhesion kinase (p125FAK) and paxillin (B1203293), upstream events of MAPK activation, occurs largely through a PKC-independent pathway. researchgate.net

Modulation of Acetylcholinesterase Activity

Recent research has uncovered a novel function of sphingosylphosphorylcholine in the regulation of cholinergic signaling through its interaction with acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). researchgate.net

SPC has been shown to directly inhibit the activity of AChE. researchgate.net Enzymatic analysis revealed that SPC acts as a mixed-type inhibitor of AChE, meaning it can bind to both the free enzyme and the enzyme-substrate complex. researchgate.net This inhibition is characterized by an increase in the Michaelis constant (Km) and a decrease in the maximum velocity (Vmax) of the enzyme. researchgate.net The inhibitory effect of SPC on AChE is significantly more potent than its effect on butyrylcholinesterase. researchgate.net

The structural features of SPC, specifically the presence of a quaternary ammonium (B1175870) cation and the length of its carbon chain, are crucial for its AChE inhibitory activity. researchgate.net This makes SPC's inhibitory action on AChE unique among the sphingolipids studied. researchgate.net This finding has potential implications for conditions where both SPC and ACh levels are elevated, such as in atopic dermatitis, where the inhibition of AChE by SPC could contribute to the accumulation of ACh. researchgate.net

| Enzyme | Effect of SPC | Type of Inhibition | Key Structural Features of SPC |

| Acetylcholinesterase (AChE) | Strong Inhibition | Mixed-type | Quaternary ammonium cation, Carbon chain length |

| Butyrylcholinesterase (BChE) | Low Inhibition | Not specified | Not applicable |

Stimulation of Arachidonic Acid Release

A distinct characteristic of sphingosylphosphorylcholine signaling is its ability to stimulate the release of arachidonic acid (AA), a key precursor for the synthesis of eicosanoids, which are potent inflammatory and signaling molecules. nih.govnih.govresearchgate.net This effect is one of the features that differentiate the signaling pathways of SPC from those of the structurally related sphingolipids, sphingosine (B13886) and sphingosine-1-phosphate. nih.govnih.govresearchgate.net

In Swiss 3T3 fibroblasts, SPC, but not sphingosine or S1P, induces a significant release of arachidonic acid. nih.govnih.govresearchgate.net This stimulation of AA release is thought to contribute to the potent mitogenic effects of SPC. nih.gov The release of AA is indicative of the activation of phospholipase A₂ (PLA₂), the enzyme that hydrolyzes phospholipids (B1166683) at the sn-2 position to release free fatty acids, including AA. portlandpress.com

In human airway epithelial cells, SPC-induced stimulation of arachidonic acid release is linked to a cascade involving phospholipase C (PLC) and diacylglycerol (DAG) kinase. portlandpress.com In this model, PLC-derived diacylglycerol is phosphorylated to phosphatidic acid, which is then hydrolyzed by a PLA₂ activity to generate arachidonic acid and lysophosphatidic acid. portlandpress.com

Cross-talk and Interplay with Other Bioactive Lipid Signaling Pathways

Functional Similarities and Differences with Sphingosine-1-Phosphate (S1P) Signaling

Sphingosylphosphorylcholine and sphingosine-1-phosphate are structurally related sphingolipids that exhibit both overlapping and distinct biological activities, often through different signaling mechanisms. oup.comnih.gov While both can act as extracellular signaling molecules, the debate continues regarding the extent to which they utilize the same receptors and downstream pathways. nih.gov

Functionally, both SPC and S1P can promote cellular proliferation and are involved in the regulation of vascular tone. oup.comnih.gov However, SPC often demonstrates a greater mitogenic potency than S1P in certain cell types like Swiss 3T3 fibroblasts. nih.govnih.gov

A key difference lies in their signaling pathways. The mitogenic effect of SPC is often mediated by both PKC-dependent and -independent pathways, whereas S1P's mitogenic activity is generally independent of PKC activation. ahajournals.org Furthermore, SPC stimulates the release of arachidonic acid, a response not typically associated with S1P signaling. nih.govnih.govresearchgate.net

In the context of vascular contraction, SPC and S1P employ distinct mechanisms. oup.comoup.com SPC-induced contraction of coronary arteries is primarily dependent on the RhoA/Rho-kinase pathway and subsequent Ca²⁺ sensitization through MYPT1 phosphorylation. oup.comoup.com In contrast, S1P-induced constriction relies more heavily on an elevation of intracellular Ca²⁺ concentration ([Ca²⁺]i). oup.comoup.com

| Feature | Sphingosylphosphorylcholine (SPC) | Sphingosine-1-Phosphate (S1P) |

| Mitogenic Signaling | PKC-dependent and -independent | PKC-independent |

| Arachidonic Acid Release | Stimulates | Does not stimulate |

| Vascular Contraction Mechanism | RhoA/ROCK-mediated Ca²⁺ sensitization | Elevation of intracellular Ca²⁺ |

| Receptor Interaction | Can act on S1P receptors, OGR1, GPR4 | Acts on S1P receptors |

Comparative Analysis with Lysophosphatidic Acid (LPA) and Lysophosphatidylcholine (LPC)

Sphingosylphosphorylcholine shares functional and signaling overlaps with other lysophospholipids, notably lysophosphatidic acid (LPA) and lysophosphatidylcholine (LPC). nih.govoup.com These lipids are involved in a wide array of cellular processes and can signal through G protein-coupled receptors. nih.govnih.gov

Both SPC and LPA are potent mitogens that can stimulate DNA synthesis and activate the MAPK pathway. physiology.org In porcine aortic smooth muscle cells, the cellular responses to SPC and LPA, including increases in [Ca²⁺]i, IP₃ generation, and MAPK activation, are similarly sensitive to pertussis toxin, suggesting the involvement of Gᵢ-coupled receptors. physiology.org

LPC and SPC, both containing a phosphorylcholine (B1220837) headgroup, can act as ligands for some of the same receptors, such as GPR4. nih.govnih.govdntb.gov.ua However, the affinity can differ, with GPR4 showing a higher affinity for SPC than for LPC. nih.gov Both lipids can induce increases in intracellular calcium, activate MAPK, stimulate DNA synthesis, and promote chemotaxis through GPR4. nih.gov

Despite these similarities, there are also distinctions. For instance, while both S1P and LPA have been reported to activate platelets, SPC has been shown to be an effective inhibitor of human platelet activation induced by various agonists. nih.gov This inhibitory effect of SPC appears to be mediated primarily by uncoupling agonist-activated receptors from their downstream effectors. nih.gov Autotaxin, an enzyme found in plasma, can hydrolyze both LPC and SPC to generate LPA and S1P, respectively, adding another layer of complexity to the interplay between these signaling lipids. mdpi.com

| Lipid Mediator | Key Similarities with SPC | Key Differences from SPC |

| Lysophosphatidic Acid (LPA) | Mitogenic, activates MAPK, increases [Ca²⁺]i via PTX-sensitive G proteins | LPA activates platelets, whereas SPC inhibits them. |

| Lysophosphatidylcholine (LPC) | Both are ligands for GPR4, can be hydrolyzed by autotaxin | GPR4 has a lower affinity for LPC than for SPC. |

Physiological and Pathophysiological Roles of Sphingosylphosphorylcholine

Sphingosylphosphorylcholine in Immune System Regulation

SPC has emerged as a significant modulator of immune responses, influencing the behavior of key immune cells. Its actions can impact the adaptive immune response, inflammatory processes, and the development of autoimmune conditions.

Recent research has identified Sphingosylphosphorylcholine as a potent inhibitor of plasma cell differentiation. In studies involving B cells stimulated with lipopolysaccharide (LPS), SPC was observed to strongly block their differentiation into antibody-producing plasma cells. frontiersin.orgnih.gov This inhibitory effect is achieved through the downregulation of critical transcription factors, specifically IRF4 and Blimp-1, which are essential for the generation of plasma cells. frontiersin.orgnih.gov

The mechanism behind this inhibition is mediated through the sphingosine-1-phosphate receptor 3 (S1PR3). The inhibitory effects of SPC on plasma cell differentiation were negated by the use of S1PR1/3 antagonists or specific S1PR3 antagonists, but not by antagonists for S1PR1 or S1PR2, pinpointing the crucial role of S1PR3 in this process. nih.gov Interestingly, the differentiation of plasma cells is accompanied by an increase in the expression of autotaxin, an enzyme that can convert SPC into sphingosine-1-phosphate (S1P). frontiersin.org However, unlike SPC, S1P and other related lipids did not show an inhibitory effect on LPS-induced plasma cell differentiation. frontiersin.org

Table 1: Effect of Sphingosylphosphorylcholine on Plasma Cell Differentiation

| Experimental Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| In vitro LPS-stimulated B cells | SPC strongly inhibits differentiation into plasma cells and reduces antibody production. | Downregulates the expression of IRF4 and Blimp-1, transcription factors essential for plasma cell generation. | frontiersin.orgnih.gov |

| Receptor Antagonist Studies | The inhibitory effect of SPC is blocked by S1PR3 antagonists. | The action of SPC is specifically mediated through the S1PR3 receptor. | nih.gov |

The role of Sphingosylphosphorylcholine in directing the migration of dendritic cells (DCs), a process known as chemotaxis, appears to be complex and context-dependent. Some studies have reported that SPC stimulates the chemotaxis of human monocyte-derived dendritic cells. mdpi.comresearchgate.net

Conversely, other research indicates that SPC does not stimulate the chemotaxis of immature dendritic cells. nih.gov However, in the same study, SPC was shown to promote the maturation of these cells, as evidenced by increased expression of surface markers like HLA-DR, CD86, and CD83. nih.gov This maturation enhanced the ability of dendritic cells to prime T-cells. nih.gov Furthermore, SPC has been found to stimulate the production of interleukin-12 (B1171171) (IL-12) and IL-18 by dendritic cells, which suggests it may encourage the development of T helper type 1 (Th1) immunity. nih.gov

Table 2: Research Findings on SPC and Dendritic Cell Function

| Dendritic Cell Function | Reported Effect of SPC | Experimental Context | Reference |

|---|---|---|---|

| Chemotaxis | Stimulatory | Human monocyte-derived dendritic cells | mdpi.comresearchgate.net |

| Chemotaxis | No stimulation | Human immature dendritic cells | nih.gov |

| Maturation | Increased expression of HLA-DR, CD86, CD83 | Human immature dendritic cells | nih.gov |

| Cytokine Production | Stimulates production of IL-12 and IL-18 | Dendritic cells | nih.gov |

Sphingosylphosphorylcholine is increasingly recognized as a pro-inflammatory mediator that plays a role in the pathogenesis of various autoimmune and inflammatory conditions. nih.govrupress.orgresearchgate.net Its levels are found to be elevated in atopic dermatitis, where it contributes to the inflammatory process. nih.govresearchgate.net In this condition, SPC is thought to increase the generation of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov It also stimulates the production of monocyte chemotactic protein-1 (MCP-1), a key chemokine involved in autoimmune pathogenesis that recruits inflammatory immune cells. nih.gov

In the context of multiple sclerosis (MS), research using an experimental autoimmune encephalomyelitis (EAE) mouse model has shown that SPC can have therapeutic effects. frontiersin.orgnih.gov This is linked to its ability to inhibit the differentiation of plasma cells, which are involved in the autoimmune response. frontiersin.orgnih.gov Furthermore, SPC has been implicated as a ligand for the G2A receptor, which is involved in limiting the expansion of tissue-infiltrating cells in autoimmune diseases like systemic lupus erythematosus. rupress.org Studies on Sjögren's syndrome have also explored the immunomodulatory and therapeutic potential of SPC. researchgate.net

Regulation of Dendritic Cell Chemotaxis

Sphingosylphosphorylcholine in Cardiovascular System Physiology and Pathology

Within the cardiovascular system, SPC exerts significant influence on both the vasculature and the heart muscle itself. nih.govnih.gov It is involved in regulating blood vessel tone and has been shown to affect the growth and function of cardiac cells, implicating it in both physiological maintenance and the development of heart disease. nih.govahajournals.org

Sphingosylphosphorylcholine is a known factor in causing abnormal vascular contraction. mdpi.com It induces vasoconstriction in various blood vessels, including renal and mesenteric microvessels. nih.gov This contraction mechanism is distinct from normal physiological vascular contraction. The SPC-induced contraction of vascular smooth muscle cells is a Ca²⁺-independent process. mdpi.com Instead of relying on changes in intracellular calcium concentration, this abnormal contraction involves the activation of Rho-kinase, which in turn inactivates myosin light-chain (MLC) phosphatase. mdpi.com This inhibition of MLC phosphatase prevents the dephosphorylation and relaxation of myosin, leading to sustained contraction. mdpi.com This pathological contraction in vessels of the brain or heart can contribute to severe conditions like cerebral infarction and myocardial infarction. mdpi.com

Table 3: Mechanisms of SPC-Induced Vascular Contraction

| Feature | Description | Reference |

|---|---|---|

| Effect on Vascular Tone | Induces vasoconstriction. | mdpi.comnih.gov |

| Calcium Dependence | Contraction is Ca²⁺-independent. | mdpi.com |

| Signaling Pathway | Involves activation of the Rho-kinase pathway. | mdpi.com |

| Molecular Mechanism | Inactivation of myosin light-chain (MLC) phosphatase, leading to sustained MLC phosphorylation and contraction. | mdpi.com |

Sphingosylphosphorylcholine has direct effects on cardiac myocytes. Studies on cultured neonatal rat cardiac myocytes have demonstrated that SPC can induce a hypertrophic growth response. ahajournals.org This is characterized by an increase in the total amount of protein, an accelerated rate of protein synthesis, and an increase in myocardial cell size. ahajournals.org This hypertrophic response is associated with the activation of the mitogen-activated protein kinase (MAPK) signaling cascade. ahajournals.org

Furthermore, SPC is known to modulate ion currents in heart cells. It can activate muscarinic K+ current channels in atrial myocytes, suggesting it signals through a pertussis toxin-sensitive G protein-coupled pathway. ahajournals.orgresearchgate.net These findings suggest that SPC may play a critical role in the development of cardiac hypertrophy and in the electrical signaling of the heart. nih.govahajournals.org

Endothelial Cell Responses (e.g., migration, angiogenesis, Ca2+ signaling)

Sphingosylphosphorylcholine (SPC) elicits a range of responses from endothelial cells that are crucial to vascular biology, including migration, angiogenesis, and intracellular calcium (Ca2+) signaling. Research has demonstrated that SPC acts as a potent chemoattractant for endothelial cells. Studies on human and bovine endothelial cells show that SPC induces chemotactic migration, with a potency comparable to that of vascular endothelial growth factor (VEGF). nih.gov This migratory response is a fundamental component of angiogenesis, the formation of new blood vessels from pre-existing ones.

Further supporting its role in angiogenesis, SPC has been shown to induce the differentiation of endothelial cells into capillary-like structures in vitro. nih.gov In vivo assays have also confirmed the angiogenic effect of SPC. nih.gov The molecular mechanisms underlying these effects are multifaceted. SPC can activate its receptor, GPR4, which leads to a Gi-dependent transactivation of the VEGF receptor 2 (VEGFR2). nih.gov This transactivation is essential for the subsequent activation of the Akt signaling pathway. nih.govmdpi.com Additionally, SPC can stimulate the ERK pathway, which, along with Akt, is involved in the angiogenic effects of SPC on endothelial cells. nih.govmdpi.com Urokinase-type plasminogen activator (u-PA), a key regulator of angiogenesis, is also implicated in this process. nih.govmdpi.com

A primary signaling event initiated by SPC in endothelial cells is the mobilization of intracellular calcium. SPC is known to increase the intracellular Ca2+ concentration in various cell types, including endothelial cells. nih.govmdpi.com This elevation in Ca2+ can, in turn, trigger downstream signaling cascades that contribute to processes like nitric oxide production, which influences vessel relaxation. nih.gov

Table 1: Effects of Sphingosylphosphorylcholine on Endothelial Cells

| Cellular Response | Key Findings | Associated Signaling Pathways | References |

|---|---|---|---|

| Cell Migration | Induces chemotactic migration of human and bovine endothelial cells, comparable to VEGF. | Down-regulation of Edg1 (an S1P receptor). | nih.gov |

| Angiogenesis | Promotes the formation of capillary-like tubes in vitro and confirmed angiogenesis in vivo. | GPR4, VEGFR2, Akt, ERK, u-PA. | nih.govnih.govmdpi.com |

| Ca2+ Signaling | Increases intracellular Ca2+ concentration and stimulates nitric oxide production. | G protein-coupled receptors, intracellular protein targets. | nih.govmdpi.com |

Influence on Platelet Activation and Release Dynamics

The interaction between sphingosylphosphorylcholine and platelets reveals a complex regulatory role. While some related lysophospholipids, such as lysophosphatidic acid and sphingosine (B13886) 1-phosphate, are known to activate platelets, SPC appears to have an inhibitory effect on human platelet activation. nih.gov Studies have shown that SPC does not induce platelet activation itself, as measured by aggregation, intracellular Ca2+ elevation, and the surface expression of activation markers like P-selectin. nih.govnih.gov

Conversely, SPC demonstrates a concentration-dependent inhibition of platelet activation induced by various agonists, including ADP, thrombin receptor-activating peptide (TRAP-6), the thromboxane (B8750289) A2 mimetic U-46619, and collagen. nih.gov Almost complete inhibition of activation by these agonists was observed at an SPC concentration of 20 μM. nih.govnih.gov The proposed mechanism for this inhibition is the uncoupling of agonist-activated receptors from their downstream effector systems, as SPC was found to suppress agonist-induced Ca2+ mobilization and phospholipase C stimulation. nih.govnih.gov

Despite its inhibitory role, there is also evidence suggesting that SPC can be released from activated platelets, although the levels are considered low. mdpi.complos.org This suggests a potential feedback mechanism where released SPC might modulate ongoing platelet responses. The concentration of SPC in plasma is normally low (around 50 nM) but increases in serum (to approximately 130 nM), which is consistent with its release during blood clotting. nih.govmdpi.com

Table 2: Influence of Sphingosylphosphorylcholine on Platelets

| Aspect | Observation | Mechanism/Details | References |

|---|---|---|---|

| Platelet Activation | Does not directly activate human platelets. | No induction of aggregation, Ca2+ mobilization, or P-selectin expression. | nih.govnih.gov |

| Inhibition of Activation | Inhibits platelet activation induced by agonists (ADP, TRAP-6, U-46619, collagen). | Suppresses agonist-induced Ca2+ mobilization and phospholipase C stimulation. | nih.govnih.gov |

| Release Dynamics | Released from activated platelets. | Plasma levels are ~50 nM; serum levels increase to ~130 nM, suggesting release during coagulation. | nih.govmdpi.complos.org |

Contributions to Atherosclerosis and Hypertensive Disease Models

Sphingosylphosphorylcholine is implicated in the pathophysiology of vascular diseases such as atherosclerosis and hypertension. Atherosclerosis is characterized by the thickening of the artery wall, involving inflammation and the accumulation of white blood cells. nih.gov A key event in the development of atherosclerosis is the proliferation and migration of vascular smooth muscle cells (VSMCs) from the medial layer of the vessel to the intima. plos.org SPC has been shown to promote the migration of human aortic smooth muscle cells and induce their proliferation in the nanomolar range. nih.govplos.org This action contributes to the formation of the neointima, a hallmark of atherosclerotic lesions. plos.org

Furthermore, SPC is considered a proinflammatory mediator in vascular contexts. In VSMCs, it can activate signaling pathways like p38 MAPK and increase the release of the chemokine monocyte chemoattractant protein-1 (MCP-1), which is involved in recruiting inflammatory cells to the vessel wall. nih.govplos.org SPC has also been found to induce the release of TNF-α, another inflammatory cytokine implicated in cardiovascular disease. plos.org Elevated levels of SPC have been reported in patients with metabolic syndrome, a condition that increases the risk for cardiovascular diseases. plos.org

In the context of hypertensive disease, SPC is recognized as a powerful vasoconstrictor. ahajournals.org It can induce Ca2+ sensitization in vascular smooth muscle, a mechanism that enhances contraction and is thought to play a critical role in the pathogenesis of vasospasm and hypertension. nih.govahajournals.orgahajournals.org This effect is mediated through the Rho/Rho-kinase pathway. nih.govahajournals.org Although high concentrations are often used in vitro, studies have shown that even subcontractile concentrations of SPC can dramatically potentiate vasoconstriction induced by other stimuli. ahajournals.org

Sphingosylphosphorylcholine in Neurological Functions and Disorders

Influence on Neuronal Proliferation, Differentiation, and Maturation

Sphingosylphosphorylcholine plays a significant role in the development and function of the central nervous system. Research suggests that SPC has a positive influence on the differentiation and maturation of postmitotic neurons. nih.gov This is supported by findings that embryonic cerebral cortical neurons in culture respond to SPC with an increase in synaptic contacts. nih.gov

The orphan G-protein-coupled receptor GPR12 has been identified as a high-affinity receptor for SPC. nih.gov The expression of GPR12 is detected in the central nervous system during embryonic development, particularly in areas where neuronal differentiation is occurring. nih.gov This colocalization suggests that the interaction between SPC and GPR12 is a key mechanism driving these developmental processes.

In addition to its effects on differentiation and maturation, SPC may also influence the proliferation of neuronal precursor cells. nih.gov For instance, the GPR12-expressing hippocampal cell line HT22 responds to SPC with increased cell proliferation. nih.gov While sphingosine-1-phosphate (S1P) is also known to regulate neuronal proliferation and differentiation, SPC exerts its own distinct effects, potentially contributing to the complex regulation of neurogenesis. researchgate.net

Role in Cerebral Vasospasm Mechanisms

Cerebral vasospasm, a prolonged and abnormal contraction of cerebral arteries, is a major complication following subarachnoid hemorrhage (SAH). ahajournals.orgnih.gov Sphingosylphosphorylcholine has been identified as a key mediator in the pathogenesis of this condition. ahajournals.orgnih.govkarger.com Following SAH, SPC is thought to be released from platelets within the blood clot in the subarachnoid space, allowing it to directly act on cerebral vascular smooth muscle cells. nih.gov

The primary mechanism by which SPC induces cerebral vasospasm is through Rho-kinase-mediated Ca2+ sensitization of vascular smooth muscle contraction. ahajournals.orgkarger.com This pathway leads to an increase in the phosphorylation of myosin light chain and enhanced contraction, independent of large increases in intracellular calcium. ahajournals.org SPC induces the translocation of Rho-kinase from the cytosol to the cell membrane, activating this pathway. ahajournals.org

In addition to its direct contractile effects, SPC also acts as a proinflammatory mediator in cerebral arteries. nih.govnih.gov It activates p38 mitogen-activated protein kinase (MAPK) and upregulates inflammatory transcription factors, leading to the release of the chemokine MCP-1. nih.govnih.gov This inflammatory response may be an initiating event in the development of vasospasm. nih.gov

Table 3: Role of Sphingosylphosphorylcholine in Cerebral Vasospasm

| Mechanism | Description | Key Mediators/Pathways | References |

|---|---|---|---|

| Vasoconstriction | Induces sustained, abnormal contraction of cerebral arteries. | Rho-kinase-mediated Ca2+ sensitization. | ahajournals.orgkarger.com |

| Inflammation | Acts as a proinflammatory mediator in cerebral artery vascular smooth muscle cells. | Activation of p38 MAPK, release of MCP-1. | nih.govnih.gov |

| Source | Released from platelets in blood clots after subarachnoid hemorrhage. | Direct contact with cerebral vascular smooth muscle. | nih.gov |

Implications in Niemann-Pick Disease Pathogenesis (Type A)

Niemann-Pick disease type A (NPD-A) is a fatal lysosomal storage disorder caused by a deficiency in acid sphingomyelinase, leading to the accumulation of sphingomyelin (B164518). A key feature of the neuropathic form of this disease is the significant accumulation of sphingosylphosphorylcholine, the deacylated form of sphingomyelin, in the brain. nih.govpnas.org Strikingly high levels of SPC have been observed in the brains of NPD-A patients, whereas this accumulation is not seen at the fetal stage or in the non-neuronopathic Type B variant of the disease. nih.gov This suggests that SPC accumulation is linked to the progressive neurodegeneration seen in NPD-A. nih.gov

The accumulation of SPC is thought to contribute directly to the pathophysiology of the disease. nih.govnih.gov One proposed mechanism of neurotoxicity involves astrocytes. Acute exposure of cultured astrocytes to SPC promotes Ca2+ responses and the release of glutamate (B1630785). nih.gov This excess glutamate can, in turn, lead to excitotoxicity and elevate cytosolic Ca2+ in neurons, contributing to neuronal damage. nih.gov Chronic exposure to SPC can cause astrocytes to proliferate and adopt an activated, pro-inflammatory phenotype. nih.gov

Furthermore, SPC is a potent mitogen that can activate various signaling pathways. It has been shown to stimulate the DNA-binding activity of the transcription factor AP-1, which regulates the expression of numerous genes, including those involved in cell proliferation like c-fos. pnas.orgpnas.org This SPC-induced activation of AP-1 and subsequent changes in gene expression may contribute to the cellular dysfunction observed in Niemann-Pick disease. pnas.orgpnas.org

Sphingosylphosphorylcholine in Cancer Biology and Tumor Microenvironment

Sphingosylphosphorylcholine (SPC) has emerged as a significant bioactive lipid within the tumor microenvironment, demonstrating a complex and often contradictory role in cancer progression. Its accumulation in the malignant ascites of cancer patients has spurred extensive research into its functions in cancer biology. biomolther.orgresearchgate.net SPC can act as both an intracellular second messenger and an extracellular signaling molecule, influencing various hallmarks of cancer. researchgate.net

Modulation of Cancer Cell Proliferation and Migration

The effect of Sphingosylphosphorylcholine on cancer cell proliferation is highly context-dependent, with studies reporting both pro-proliferative and anti-proliferative activities. In many cancer cell lines, SPC has been shown to inhibit proliferation. mdpi.com For instance, in triple-negative breast cancer cells (MDA-MB-231), SPC at concentrations of 1–10 μM induces apoptosis and autophagy. researchgate.netmdpi.com Similarly, it reduces the proliferation of anaplastic thyroid carcinoma cells (FRO) by causing cell cycle arrest in the G2/M phase. researchgate.net In neuroblastoma cells, SPC treatment leads to the activation of PKC-delta, which is involved in apoptosis. mdpi.com

Conversely, SPC promotes the migration and invasion of several types of cancer cells. researchgate.netmdpi.com This is often linked to the reorganization of the keratin (B1170402) cytoskeleton. researchgate.net In human pancreatic and gastric cancer cells, SPC induces phosphorylation and reorganization of keratin 8 (K8), which enhances cell migration. mdpi.com The MEK/ERK and JNK signaling pathways are crucial for this process. mdpi.com In lung cancer cells (A549), SPC-induced expression of YdjC chitooligosaccharide deacetylase homologue (YDJC) also leads to K8 phosphorylation and reorganization, thereby promoting migration and invasion. mdpi.com Furthermore, SPC-induced RhebL1 activates Akt1, which is involved in keratin reorganization and the subsequent migration and infiltration of lung cancer cells. mdpi.comoncotarget.com

In breast cancer, SPC can induce an epithelial-mesenchymal transition (EMT), a key process in metastasis. biomolther.orgnih.gov This is characterized by a decrease in E-cadherin expression and an increase in N-cadherin and vimentin, leading to a more migratory and invasive phenotype. biomolther.orgnih.gov

| Cancer Type | Effect of SPC | Key Mechanisms |

| Breast Cancer (MDA-MB-231) | Induces apoptosis and autophagy | Activation of Akt/p38 and JNK pathways researchgate.netmdpi.com |

| Anaplastic Thyroid Carcinoma (FRO) | Reduces proliferation | Cell cycle arrest in G2/M phase researchgate.net |

| Neuroblastoma (neuro2a) | Induces apoptosis | Activation and cleavage of PKC-delta mdpi.com |

| Pancreatic and Gastric Cancer | Enhances migration | MEK/ERK and JNK signaling, K8 phosphorylation mdpi.com |

| Lung Cancer (A549) | Enhances migration and invasion | YDJC expression, RhebL1-Akt1 activation, K8 phosphorylation mdpi.comoncotarget.com |

| Breast Cancer (MCF10A) | Promotes migration and invasion | Induction of EMT, TSP-1 secretion via ERK2 biomolther.orgnih.gov |

Effects on Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Sphingosylphosphorylcholine is recognized as a bioactive lipid with angiogenic potential. nih.gov It can be hydrolyzed by the enzyme autotaxin to produce sphingosine-1-phosphate (S1P), another potent regulator of angiogenesis. aacrjournals.orgaacrjournals.org

SPC itself can induce the chemotactic migration of human and bovine endothelial cells, a response comparable to that elicited by vascular endothelial cell growth factor (VEGF). nih.gov Furthermore, SPC promotes the differentiation of endothelial cells into capillary-like structures in vitro. nih.gov The molecular mechanisms underlying SPC-induced angiogenesis include the increased expression of urokinase-type plasminogen activator (uPA), which facilitates the degradation of the extracellular matrix. mdpi.com Additionally, SPC can increase the activity of ecto-5′-nucleotidase (CD73) in human umbilical vein endothelial cells (HUVEC), leading to the production of adenosine, which has mitogenic effects on vascular cells and contributes to angiogenesis. mdpi.com

Impact on Matrix Metalloproteinase Secretion and Invasion

The invasion of cancer cells into surrounding tissues is a key step in metastasis and often involves the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs). Sphingosylphosphorylcholine has been shown to induce the expression and secretion of MMPs, thereby promoting cancer cell invasion. biomolther.orgnih.gov

In breast cancer cells and immortalized breast cells (MCF10A and ZR-75-1), SPC dose-dependently induces the expression and secretion of matrix metalloproteinase-3 (MMP-3). biomolther.orgnih.gov This process is mediated by the extracellular signal-regulated kinase (ERK) pathway, as inhibitors of ERK (PD98059) and gene silencing of ERK1 and ERK2 suppress SPC-induced MMP-3 secretion. nih.gov The secreted MMP-3, in turn, can indirectly activate the canonical Wnt signaling pathway by promoting the translocation of β-catenin to the nucleus, which further enhances the invasive potential of the cells. nih.gov The inhibition of MMP-3 with specific inhibitors (UK370106) or through gene silencing markedly reduces SPC-induced invasion of breast cells. nih.gov

| Cell Line | Effect of SPC | Key Mechanisms |

| MCF10A, ZR-75-1 (Breast) | Induces invasion | Secretion of MMP-3 via ERK pathway nih.gov |

| MCF10A (Breast) | Activates Wnt signaling | MMP-3-dependent nuclear translocation of β-catenin nih.gov |

| MDA-MB-231 (Breast) | Induces invasion | Secretion of MMP-3 mdpi.com |

Sphingosylphosphorylcholine in Other Biological Processes

Beyond its roles in cancer, Sphingosylphosphorylcholine is a pleiotropic signaling molecule involved in a wide array of fundamental cellular processes in various normal cell types.

Promotion of General Cell Growth and Proliferation in Diverse Cell Types

Sphingosylphosphorylcholine is a potent mitogen that stimulates cell growth and proliferation in numerous cell types. nih.govrupress.orgahajournals.org It is considered a wide-spectrum growth-promoting agent. nih.govrupress.org In quiescent Swiss 3T3 fibroblasts, SPC stimulates cellular proliferation to a greater extent than many other well-known growth factors. nih.govrupress.orgahajournals.org Its mitogenic signaling involves the activation of both protein kinase C (PKC)-dependent and -independent pathways. nih.govrupress.org SPC also induces a rapid increase in intracellular free calcium and stimulates the release of arachidonic acid, which are key events in its mitogenic signaling cascade. nih.govrupress.org In rat neonatal cardiac myocytes, SPC induces a hypertrophic growth response, which is mediated through the mitogen-activated protein kinase (MAPK) signaling cascade. ahajournals.org

| Cell Type | Effect of SPC | Key Signaling Pathways |

| Swiss 3T3 Fibroblasts | Potent mitogen, stimulates DNA synthesis | PKC-dependent and -independent pathways, Ca2+ mobilization, arachidonic acid release nih.govrupress.org |

| Rat Neonatal Cardiac Myocytes | Induces hypertrophic growth | Mitogen-Activated Protein Kinase (MAPK) cascade ahajournals.org |

| Human Dermal Fibroblasts | Potent mitogenic effect | Not specified nih.gov |

Regulation of Cell Migration and Adhesion

Sphingosylphosphorylcholine plays a significant role in regulating the migration and adhesion of various non-cancerous cells. biomolther.orgresearchgate.net It induces the chemotactic migration of human and bovine endothelial cells, a critical step in processes like wound healing and angiogenesis. nih.gov In cultured human dermal fibroblasts, SPC stimulates the expression of fibronectin, a crucial cell-adhesion protein that facilitates cell migration during wound healing. nih.gov This effect is partly mediated by the SPC-induced production of Interleukin-6 (IL-6). nih.gov

In vascular smooth muscle cells (VSMCs), SPC is involved in migration, a process associated with cardiovascular diseases like atherosclerosis. researchgate.net Furthermore, SPC can enhance the adhesion of monocytic cells (U937) to fibronectin, which is an important step in the inflammatory response and differentiation of monocytes into macrophages. kyoto-u.ac.jp This enhancement of adhesion is associated with the activation of the PI3K/Akt signaling pathway. kyoto-u.ac.jp

| Cell Type | Effect of SPC | Key Mechanisms/Associated Proteins |

| Human/Bovine Endothelial Cells | Induces chemotactic migration | Down-regulation of Edg1 receptor nih.gov |

| Human Dermal Fibroblasts | Stimulates fibronectin expression | Upregulation of Interleukin-6 (IL-6) nih.gov |

| Vascular Smooth Muscle Cells | Involved in migration | Associated with Rho GTPase/Rho-kinase pathway researchgate.net |

| Monocytic Cells (U937) | Enhances adhesion to fibronectin | Activation of PI3K/Akt signaling pathway kyoto-u.ac.jp |

Induction of Cellular Differentiation (e.g., mesenchymal stem cells)

Sphingosylphosphorylcholine (SPC) has been identified as a potent inducer of differentiation in human mesenchymal stem cells (MSCs), particularly those derived from adipose tissue (hATSCs). biologists.comnih.gov Research has demonstrated that SPC can guide these multipotent cells to differentiate into a smooth muscle-like cell lineage. biologists.comnih.govahajournals.org This is evidenced by the increased expression of several smooth-muscle-specific genes, such as those for α-smooth-muscle actin (α-SMA), h1-calponin, and SM22α, at levels comparable to the effects of transforming growth factor β (TGF-β). biologists.comnih.gov

The mechanism underlying this differentiation is multifaceted. Studies indicate that SPC triggers the Gi/o-ERK pathway, which in turn leads to an autocrine secretion of TGF-β1. biologists.comnih.gov This secreted TGF-β1 then acts on the cells, activating the Smad2-dependent pathway, which is a crucial step in the differentiation process. biologists.comnih.gov Further investigation has revealed the involvement of the Rho kinase (ROCK) and myocardin-related transcription factor-A (MRTF-A) pathway. aging-us.com This signaling cascade plays a significant role in the expression of smooth muscle cell (SMC) marker genes. ahajournals.orgaging-us.com The differentiation is also characterized by the activation of serum-response factor (SRF) and myocardin, key regulators of smooth muscle gene expression. biologists.comnih.gov

Table 1: Key Factors in SPC-Induced Differentiation of Mesenchymal Stem Cells into Smooth Muscle-Like Cells

| Factor | Role in Differentiation | Associated Pathway(s) | Reference(s) |

| α-smooth-muscle actin (α-SMA) | Marker of smooth muscle cell differentiation. | TGF-β/Smad2, Rho/ROCK | biologists.com, nih.gov |

| h1-calponin | Smooth muscle-specific protein. | TGF-β/Smad2 | biologists.com, nih.gov |

| SM22α | Smooth muscle-specific protein. | TGF-β/Smad2 | biologists.com, nih.gov |

| TGF-β1 | Induces differentiation via autocrine signaling. | Gi/o-ERK | biologists.com, nih.gov |

| Smad2 | Key transducer of TGF-β signaling. | TGF-β/Smad2 | biologists.com, nih.gov |

| Serum-response factor (SRF) | Transcription factor for smooth muscle genes. | TGF-β/Smad2 | biologists.com, nih.gov |

| Myocardin | Co-activator of SRF. | TGF-β/Smad2 | biologists.com, nih.gov |

| Rho Kinase (ROCK) | Mediates SMC-specific gene expression. | Rho/ROCK | aging-us.com, ahajournals.org |

Role in Wound Healing Mechanisms

Sphingosylphosphorylcholine is an active participant in the complex process of wound healing. nih.gov Its role is largely attributed to its ability to stimulate the proliferation of key cells involved in tissue repair. nih.gov In vivo studies have shown that SPC treatment stimulates the proliferation of keratinocytes, fibroblasts, and endothelial cells at the wound site. nih.gov This cellular proliferation leads to more rapid re-epithelialization and the formation of profound granulation tissue, which are critical steps in the healing of both excisional and incisional wounds. nih.gov

Furthermore, SPC enhances wound healing by modulating the extracellular matrix. It has been shown to stimulate the expression of fibronectin in human dermal fibroblasts. nih.gov Fibronectin is a crucial cell-adhesion protein that facilitates cell migration and the deposition of collagen, both of which are essential for rebuilding the tissue architecture at the site of injury. nih.gov The mechanism for this involves the upregulation of Interleukin-6 (IL-6), which in turn stimulates fibronectin synthesis. nih.gov Angiogenesis, the formation of new blood vessels, is another critical component of wound healing, and SPC has been found to induce chemotactic migration of endothelial cells, a key step in this process. mdpi.com

Table 2: Effects of Sphingosylphosphorylcholine in Wound Healing

| Effect | Mechanism/Target Cells | Outcome | Reference(s) |

| Increased Cell Proliferation | Keratinocytes, Fibroblasts, Endothelial Cells | Accelerated re-epithelialization and granulation tissue formation. | nih.gov |

| Enhanced Fibronectin Expression | Human Dermal Fibroblasts | Improved cell migration and collagen deposition. | nih.gov |

| Induction of Angiogenesis | Human and Bovine Endothelial Cells | Promotes new blood vessel formation to supply nutrients to the wound. | mdpi.com |

| Accelerated Wound Closure | Full-thickness excision wounds in diabetic mice | Statistically significant improvement in wound area reduction. | nih.gov |

Regulation of Melanin (B1238610) Synthesis and Hypopigmentation Effects

Sphingosylphosphorylcholine has been identified as a regulator of melanin synthesis, exhibiting hypopigmentation effects. nih.govuni.lu It inhibits the production of melanin in melanocytes. nih.govoup.com The primary mechanism for this effect is the downregulation of the microphthalmia-associated transcription factor (MITF), which is a critical regulator for the expression of key melanogenic enzymes like tyrosinase. nih.govoup.comkjpp.net

The inhibition of melanin synthesis by SPC is mediated through the activation of specific signaling pathways. Research has shown that SPC activates both the extracellular signal-regulated kinase (ERK) and the Akt signaling pathways. oup.com Activation of these pathways leads to the degradation of the MITF protein. oup.com Furthermore, the mTOR signaling pathway, a downstream target of Akt, is also involved in the SPC-modulated synthesis of melanin. nih.govuni.lu Treatment with an mTOR inhibitor was found to reverse the hypopigmenting effects of SPC. nih.govuni.lu This complex network of signaling pathways converges to reduce the expression of the necessary machinery for melanin production. nih.govoup.com

Table 3: Sphingosylphosphorylcholine's Role in Melanin Synthesis Regulation

| Target Molecule/Pathway | Effect of SPC | Consequence | Reference(s) |

| MITF (Microphthalmia-associated transcription factor) | Downregulation/Degradation | Reduced expression of melanogenic enzymes. | nih.gov, oup.com |

| ERK (Extracellular signal-regulated kinase) Pathway | Activation | Contributes to MITF downregulation. | oup.com |

| Akt Signaling Pathway | Activation | Contributes to MITF downregulation. | oup.com |

| mTOR (mammalian Target of Rapamycin) Pathway | Activation | Participates in the regulation of melanin synthesis. | nih.gov, uni.lu |

| Melanin Production | Inhibition | Hypopigmentation effect. | nih.gov, oup.com |

Involvement in Lung Tissue Remodeling

Sphingosylphosphorylcholine is implicated in the processes of lung tissue remodeling and fibrosis. nih.gov Chronic airway diseases are often characterized by airway fibrosis, where myofibroblasts play a central role. nih.gov A key characteristic of these myofibroblasts is the expression of α-smooth muscle actin (α-SMA). nih.gov Studies have demonstrated that SPC stimulates the expression of α-SMA in human fetal lung fibroblasts (HFL-1) in a time- and concentration-dependent manner. nih.gov

In addition to promoting the myofibroblast phenotype, SPC also enhances fibroblast-mediated collagen gel contraction. nih.gov This process is a functional hallmark of tissue contraction and remodeling seen in fibrotic diseases. The signaling mechanism for these effects involves the S1P2 receptor (a receptor for sphingosine-1-phosphate that SPC can also act on) and the subsequent activation of the Rho/Rho-kinase pathway. nih.gov The effects of SPC on α-SMA expression and gel contraction were significantly blocked by inhibitors of the S1P2 receptor and Rho-kinase, indicating the critical role of this pathway in SPC-mediated lung tissue remodeling. nih.gov SPC has also been reported to induce the reorganization of keratin intermediate filaments in lung cancer cells, which can alter the physical properties of these cells. oncotarget.com

Table 4: Research Findings on SPC and Lung Tissue Remodeling

| Cell Type | Effect of SPC | Underlying Pathway | Implication | Reference(s) |

| Human Fetal Lung Fibroblasts (HFL-1) | Stimulates α-SMA expression. | S1P2 receptor, Rho/Rho-kinase | Promotes myofibroblast differentiation. | nih.gov |

| Human Fetal Lung Fibroblasts (HFL-1) | Augments collagen gel contraction. | S1P2 receptor, Rho/Rho-kinase | Contributes to tissue contraction and fibrosis. | nih.gov |

| Lung Cancer Cells | Induces perinuclear reorganization of keratin 8. | Not fully elucidated, involves ERK activation. | May alter cell mechanics and facilitate migration. | oncotarget.com |

Association with Metabolic Syndrome Pathophysiology

Elevated levels of sphingosylphosphorylcholine have been strongly associated with the pathophysiology of metabolic syndrome. plos.orgnih.gov Metabolic syndrome is a cluster of conditions including abdominal obesity, dyslipidemia, and increased fasting glucose, which collectively increase the risk for type 2 diabetes and cardiovascular disease. nih.govfrontiersin.org Lipidomic analysis of plasma from patients has revealed that total SPC and its various subspecies (such as SPC d16:1, SPC d18:1, and SPC d18:2) are significantly increased in individuals with metabolic syndrome compared to healthy controls. nih.govplos.org

Furthermore, a strong positive correlation has been established between the plasma concentrations of total SPC and both the body mass index (BMI) and the levels of soluble CD163 (sCD163), a marker of low-grade inflammation which is a key feature of metabolic syndrome. mdpi.comnih.gov This suggests that SPC may be involved in the inflammatory processes that contribute to the development of metabolic disorders. The accumulation of certain sphingolipids, including ceramides (B1148491) from which SPC can be derived, is thought to contribute to insulin (B600854) resistance, a hallmark of metabolic syndrome. diabetesjournals.org

Table 5: Correlation of Sphingosylphosphorylcholine with Metabolic Syndrome Markers

| Parameter | Correlation with Total SPC | Significance (p-value) | Reference(s) |

| Body Mass Index (BMI) | Strong Positive (r = 0.694) | p<0.0001 | nih.gov |

| Soluble CD163 (sCD163) | Strong Positive | - | mdpi.com, nih.gov |

| SPC d16:1 | Strong Positive (r = 0.573) | p=0.004 | nih.gov |

| SPC d18:1 | Strong Positive (r = 0.693) | p<0.0001 | nih.gov |

| SPC d18:2 | Strong Positive (r = 0.724) | p<0.0001 | nih.gov |

Advanced Research Methodologies and Future Directions in Sphingosylphosphorylcholine Studies

Methodological Approaches for Sphingosylphosphorylcholine Detection and Quantification

Accurate detection and quantification of SPC are crucial for understanding its roles in various biological processes. While traditional methods have limitations, recent advancements, particularly in mass spectrometry and aptamer-based systems, have provided more sensitive and specific tools for SPC analysis.

Advancements in Mass Spectrometry-Based Lipidomics

Mass spectrometry (MS)-based lipidomics has become a cornerstone for the analysis of sphingolipids due to its high sensitivity, resolution, and structural characterization capabilities. oup.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the simultaneous quantification of multiple sphingolipid metabolites, including SPC. nih.gov

Recent developments have focused on improving the speed and efficiency of these methods. For instance, a novel LC-MS/MS method utilizing hydrophilic interaction liquid chromatography (HILIC) has been developed for the rapid analysis of sphingolipids. nih.gov This method offers good peak shapes and a short analysis time of 4.5 minutes, a significant improvement over methods based on reversed-phase chromatography. nih.gov Another advanced technique, delayed extraction matrix-assisted laser desorption ionization time-of-flight mass spectrometry (DE MALDI-TOF-MS), has been successfully used for the semi-quantitative analysis of sphingolipids in biological samples, such as cardiac valves from patients with Fabry disease, using SPC as an internal standard. kyoto-u.ac.jp

Table 1: Comparison of Mass Spectrometry Techniques for SPC Analysis

| Technique | Advantages | Disadvantages | Reference |

|---|---|---|---|

| LC-MS/MS with HILIC | Rapid analysis, good peak shape, co-elution of analytes and internal standards. | Requires specialized chromatography columns. | nih.gov |

| DE MALDI-TOF-MS | Convenient, reliable for semi-quantitative analysis in tissue samples. | May be less precise for absolute quantification compared to LC-MS/MS. | kyoto-u.ac.jp |

Development of Aptamer-Based Detection Systems

Aptamers, which are single-stranded DNA or RNA oligonucleotides, have emerged as promising alternatives to antibodies for the detection of various molecules, including lipids. researchgate.netnih.gov They offer advantages such as ease of synthesis, high specificity, and stability. nih.govmdpi.com